molecular formula C6H10N2O2S B14641162 4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one CAS No. 56867-10-8

4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one

Cat. No.: B14641162
CAS No.: 56867-10-8
M. Wt: 174.22 g/mol
InChI Key: QETYFWZMZGODJC-UHFFFAOYSA-N
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Description

4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one typically involves the reaction of ethylamine with thiomorpholine-3-one under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the hydroxyimino group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated control systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiomorpholines.

Scientific Research Applications

4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfur atom in the thiomorpholine ring can also participate in coordination with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxyimino group but differ in the core structure.

    Piperidinones: Similar in having a nitrogen-containing ring but lack the sulfur atom.

    Morpholinones: Contain an oxygen atom instead of sulfur in the ring.

Uniqueness

4-Ethyl-2-(hydroxyimino)thiomorpholin-3-one is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

56867-10-8

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

4-ethyl-2-hydroxyiminothiomorpholin-3-one

InChI

InChI=1S/C6H10N2O2S/c1-2-8-3-4-11-5(7-10)6(8)9/h10H,2-4H2,1H3

InChI Key

QETYFWZMZGODJC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCSC(=NO)C1=O

Origin of Product

United States

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